(R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
(R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
Brand Name:
Vulcanchem
CAS No.:
160706-62-7
VCID:
VC0069465
InChI:
InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1
SMILES:
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula:
C14H17NO4
Molecular Weight:
263.29 g/mol
(R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
CAS No.: 160706-62-7
Main Products
VCID: VC0069465
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
CAS No. | 160706-62-7 |
---|---|
Product Name | (R)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER |
Molecular Formula | C14H17NO4 |
Molecular Weight | 263.29 g/mol |
IUPAC Name | (3R)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 |
Standard InChIKey | FFLPIVZNYJKKDM-GFCCVEGCSA-N |
Isomeric SMILES | C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
PubChem Compound | 736538 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume